

Commercial Availability and Technical Profile of Methyl 2-hexynoate

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Compound of Interest

Compound Name: Methyl 2-hexynoate

Cat. No.: B101147

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A Guide for Researchers and Drug Development Professionals

Introduction

Methyl 2-hexynoate (CAS No. 18937-79-6) is a carboxylic ester and a terminal alkyne, making it a potentially valuable building block in organic synthesis. Its utility in the construction of more complex molecular architectures lends itself to applications in pharmaceutical and materials science research. This technical guide provides a comprehensive overview of the commercial availability of **Methyl 2-hexynoate**, its physicochemical properties, and representative protocols for its use, tailored for researchers, scientists, and drug development professionals.

Commercial Sourcing

Methyl 2-hexynoate is available from a select number of chemical suppliers. While availability should always be confirmed directly with the vendor, the following table summarizes known commercial sources. It is important to note that some larger suppliers, such as Sigma-Aldrich, have discontinued this product.

Supplier	Product Number	Purity	Available Quantities
GFS Chemicals	3909	Not Specified	25 g
Amerigo Scientific	Not Specified	98%	Inquire
ChemicalBook	CB7215886	98%	Inquire

Physicochemical Properties

A summary of the key physical and chemical properties of **Methyl 2-hexynoate** is provided below. This data is essential for its appropriate handling, storage, and application in experimental settings.

Property	Value
CAS Number	18937-79-6[1][2][3]
Molecular Formula	C ₇ H ₁₀ O ₂
Molecular Weight	126.15 g/mol [1]
Appearance	Clear colorless to yellow liquid
Boiling Point	64-66 °C at 10 mmHg[1]
Density	0.943 g/mL at 25 °C[1]
Refractive Index (n _{20/D})	1.441[1]
Storage Temperature	2-8°C[1]
Flash Point	65 - 65.56 °C (149.0 - 150.0 °F)[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Methyl 2-hexynoate** are not readily available in published literature, a representative procedure can be derived from standard organic chemistry methodologies for the esterification of acetylenic acids.

Representative Synthesis of Methyl 2-hexynoate

Reaction:

2-Hexynoic acid can be esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield **Methyl 2-hexynoate**.

Materials:

- 2-Hexynoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or other suitable organic solvent

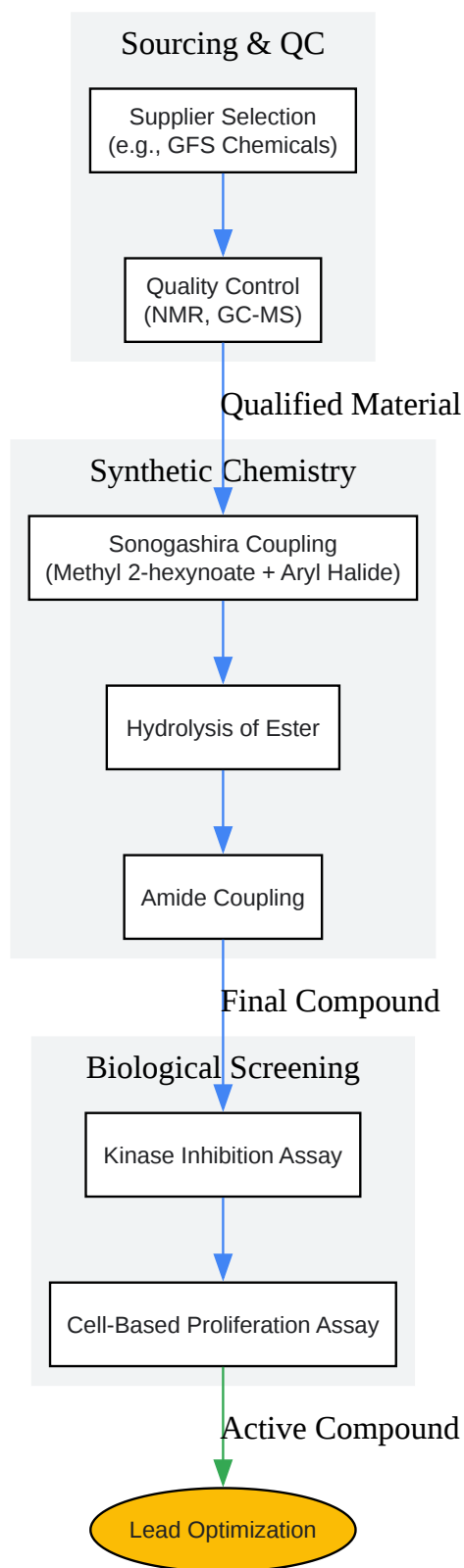
Procedure:

- To a solution of 2-hexynoic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling the reaction mixture in an ice bath.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude **Methyl 2-hexynoate**.

- Purify the crude product by vacuum distillation to obtain the final product.

Application in Drug Discovery: A Workflow

The introduction of a methyl group can significantly impact a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. **Methyl 2-hexynoate**, as a carrier of a reactive alkyne and a methyl ester, can serve as a versatile building block in the synthesis of novel therapeutic agents. The following diagram illustrates a logical workflow for incorporating this chemical into a drug discovery program, for instance, in the synthesis of a hypothetical kinase inhibitor.

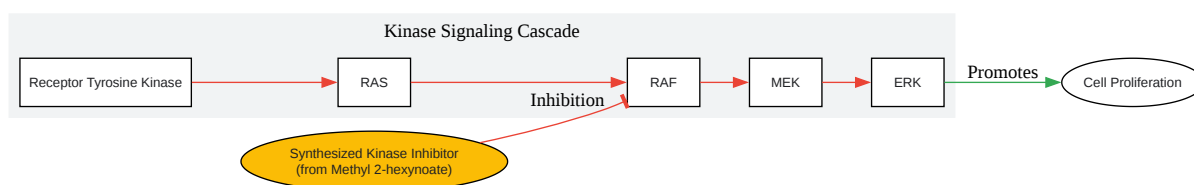


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Caption: A logical workflow for the utilization of **Methyl 2-hexynoate** in a drug discovery context.

Signaling Pathways in Drug Development

While there is no specific signaling pathway directly associated with **Methyl 2-hexynoate** itself, its utility as a synthetic intermediate allows for the creation of molecules that can target a wide array of signaling pathways implicated in disease. For example, the synthesis of kinase inhibitors, as depicted in the workflow above, targets signal transduction pathways that are often dysregulated in cancer. The alkyne moiety of **Methyl 2-hexynoate** is particularly useful for "click chemistry" reactions, which are widely used in chemical biology and drug discovery to conjugate molecules to probes or other entities for studying their interactions within signaling pathways.



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Caption: A simplified diagram of a kinase signaling pathway targeted by a hypothetical inhibitor.

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